N-(4,6-dimethylpyrimidin-2-yl)-4-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzenesulfonamide
Description
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Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-[(1-methyl-2,5-dioxopyrrol-3-yl)amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-10-8-11(2)19-17(18-10)21-27(25,26)13-6-4-12(5-7-13)20-14-9-15(23)22(3)16(14)24/h4-9,20H,1-3H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNURVYPAUEEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3=CC(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)-4-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from 4,6-dimethylpyrimidine derivatives and various sulfonamides. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired compound.
Antioxidant Properties
Research indicates that compounds containing the pyrimidine moiety exhibit significant antioxidant activity. For instance, studies have shown that related pyrimidine derivatives can effectively scavenge free radicals and chelate ferrous ions, which are crucial for mitigating oxidative stress in biological systems .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In vitro studies have reported its effectiveness against various bacterial strains. For example, the minimum inhibitory concentration (MIC) values for related compounds were found to be as low as 31.25 µg/mL against Gram-positive bacteria .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through structure–activity relationship (SAR) studies. Analogues of benzenesulfonamide derivatives have shown promising cytotoxic effects against several cancer cell lines. Specifically, compounds with similar structural features demonstrated IC50 values lower than established chemotherapeutics like doxorubicin in certain cell lines . The mechanism of action often involves interaction with specific protein targets critical for cancer cell survival.
Case Study 1: Antioxidant and Antimicrobial Evaluation
A recent study synthesized a series of pyrimidine derivatives and evaluated their antioxidant and antimicrobial activities. The results indicated that compounds with a similar structure to this compound exhibited significant radical scavenging capabilities alongside effective antimicrobial action against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Potency
Another investigation focused on the anticancer properties of benzenesulfonamide derivatives. The study revealed that certain modifications in the chemical structure led to enhanced activity against human cancer cell lines. Notably, compounds with a pyrimidine ring demonstrated improved binding affinity to target proteins involved in cell proliferation pathways .
Research Findings Summary Table
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzenesulfonamide typically involves the reaction of 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide with specific pyrrole derivatives. The resulting compound can be characterized using techniques such as:
- Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption peaks.
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure through chemical shifts.
For example, the IR spectrum might show peaks corresponding to NH and aromatic C-H stretching, while NMR could reveal the presence of methyl and aromatic protons.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have reported Minimum Inhibitory Concentration (MIC) values indicating its potency compared to standard antibiotics. For instance:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| N-(4,6-dimethylpyrimidin...) | E. coli | 12 |
| N-(4,6-dimethylpyrimidin...) | S. aureus | 8 |
These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell cycle progression.
For example:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
The ability to selectively target cancer cells while sparing normal cells is a critical aspect of its potential therapeutic utility.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is essential for optimizing its biological activity. Modifications to the pyrimidine or pyrrole moieties can significantly impact its efficacy and selectivity.
Key Findings in SAR Studies:
- Substituent Variations : Altering substituents on the pyrimidine ring can enhance antimicrobial activity.
- Pyrrole Modifications : Different substitutions on the pyrrole ring can lead to improved anticancer properties.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of benzenesulfonamide derivatives against resistant bacterial strains. The results showed that compounds similar to N-(4,6-dimethylpyrimidin...) exhibited superior activity compared to traditional sulfonamides.
Case Study 2: Anticancer Activity
Research on various derivatives demonstrated that modifications to the sulfonamide group could enhance cytotoxicity against specific cancer types, suggesting a pathway for developing targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
